Fmoc-BthA serves as a valuable building block in peptide synthesis techniques like Solid-Phase Peptide Synthesis (SPPS) []. The Fmoc group ensures temporary protection of the amino group during peptide chain assembly, allowing for controlled incorporation of BthA at desired positions in the peptide sequence.
This ability to introduce the benzothienyl ring into peptides is crucial for researchers studying protein function, protein-protein interactions, and the development of novel therapeutic agents [, ].
For instance, incorporating BthA residues can enhance peptide stability or influence interactions with other biomolecules due to the unique properties of the benzothienyl group [].
Fmoc-L-3-Benzothienylalanine is a derivative of the amino acid alanine, modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzothienyl moiety at the 3-position. This compound is notable for its unique structural features, which enhance its utility in various chemical and biological applications. The presence of the benzothienyl group contributes to its distinct properties, making it valuable in peptide synthesis and drug discovery.
The synthesis of Fmoc-L-3-Benzothienylalanine typically involves:
Fmoc-L-3-Benzothienylalanine finds applications in:
Studies on interaction profiles involving Fmoc-L-3-Benzothienylalanine have focused on how its derivatives interact with enzymes and receptors. For instance, compounds with similar structures have shown varying degrees of affinity for phenylalanine ammonia-lyase, indicating potential pathways for metabolic engineering or drug targeting .
Several compounds share structural similarities with Fmoc-L-3-Benzothienylalanine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fmoc-L-Alanine | Simple amino acid with an Fmoc group | Basic structure; widely used in peptide synthesis |
| Fmoc-L-Tyrosine | Aromatic side chain with an Fmoc group | Contains a phenolic hydroxyl group enhancing reactivity |
| Fmoc-L-Cysteine | Contains a thiol group | Unique for forming disulfide bonds in peptides |
| 2-Benzothiazole-4-carboxylic acid | Contains a benzothiazole moiety | Known for its antibacterial properties |
Fmoc-L-3-Benzothienylalanine stands out due to its specific benzothienyl substitution, which may impart unique electronic and steric properties that influence its reactivity and biological interactions compared to these similar compounds.
Fmoc-L-3-Benzothienylalanine is a non-proteinogenic amino acid derivative with the molecular formula C₂₆H₂₁NO₄S and molecular weight 443.52 g/mol (Table 1). Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 177966-60-8 |
| IUPAC Name | (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Synonyms | Fmoc-3-Ala(3-benzothienyl)-OH, Fmoc-β-(3-benzothienyl)-L-alanine |
| ChEMBL ID | 6790172 |
Table 1: Core chemical identifiers for Fmoc-L-3-Benzothienylalanine.
The compound features an L-alanine backbone modified at the β-carbon with a benzothiophene ring and protected at the α-amino group by the Fmoc (9-fluorenylmethyloxycarbonyl) group.
Fmoc-L-3-Benzothienylalanine belongs to the aromatic amino acid derivatives, distinguished by its heterocyclic benzothiophene side chain (Figure 1). Its classification is distinct from:
| Class | Key Features | Examples |
|---|---|---|
| Natural Aromatic AAs | Phenyl (Phe), indole (Trp), imidazole (His) | Phenylalanine, Tryptophan |
| Modified Aromatic AAs | Benzothiophene, benzofuranyl, naphthyl | Fmoc-L-3-Benzothienylalanine, BFA |
| Heterocyclic AAs | Thiophene, pyridine, quinoline | Thiopropylalanine |
Figure 1: Structural comparison of aromatic amino acids.
The benzothiophene moiety introduces enhanced hydrophobicity and redox activity compared to simpler aromatic substituents like phenyl groups.
The development of Fmoc-L-3-Benzothienylalanine is intertwined with advancements in solid-phase peptide synthesis (SPPS). Key milestones include:
The bis-lactim ether method enables stereoselective synthesis of the compound, ensuring high enantiomeric purity.
Fmoc-L-3-Benzothienylalanine is part of a broader trend in redox-active amino acid engineering, driven by the need to mitigate oxidative stress in biological systems. While tryptophan (Trp) dominates this space, benzothienylalanine derivatives offer alternative electronic properties for tailored applications.
Fmoc-L-3-Benzothienylalanine serves as a building block in SPPS, enabling:
Example: Incorporation into peptides targeting neurodegenerative diseases, where redox-active side chains may protect against oxidative damage.
| Property | Fmoc-L-3-Benzothienylalanine | Tryptophan |
|---|---|---|
| Redox Reactivity | Moderate (thiophene sulfur) | High (indole nitrogen) |
| Hydrophobicity | High | Moderate |
| Synthetic Accessibility | High (Fmoc compatibility) | High |
Table 2: Functional comparison with tryptophan.
While less redox-reactive than tryptophan, the compound’s stability and ease of incorporation make it valuable for structural studies.
Fluorenylmethoxycarbonyl-L-3-Benzothienylalanine represents a structurally complex amino acid derivative with the molecular formula C26H21NO4S and a molecular weight of 443.52 g/mol [1] [2] [3]. The compound exists as a white to off-white crystalline solid under standard conditions [1] [4]. The molecular structure incorporates three distinct structural domains: a central L-alanine backbone, a benzothiophene side chain, and a fluorenylmethoxycarbonyl protecting group [3] [7].
The International Union of Pure and Applied Chemistry name for this compound is (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid [7] [8]. The compound bears the Chemical Abstracts Service registry number 177966-60-8 and is catalogued in PubChem under the identifier 2761478 [1] [3] [7].
| Property | Value |
|---|---|
| Molecular Formula | C26H21NO4S [1] |
| Molecular Weight | 443.52 g/mol [1] [7] |
| Chemical Abstracts Service Number | 177966-60-8 [1] [3] |
| International Union of Pure and Applied Chemistry Name | (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid [7] [8] |
| InChI Key | BQIZNDWONIMCGM-QHCPKHFHSA-N [4] [7] |
| PubChem Identifier | 2761478 [3] [7] |
The stereochemical configuration of Fluorenylmethoxycarbonyl-L-3-Benzothienylalanine is defined by a single chiral center located at the alpha carbon of the alanine backbone [2] [8]. The compound exhibits S-configuration at this stereocenter, consistent with the L-amino acid designation [8] [19]. Optical rotation measurements demonstrate a specific rotation of [α]D20 = -20 ± 2° when measured at a concentration of 1 g/100 mL in methanol [9] [10].
The absolute configuration analysis reveals that the compound contains one defined stereocenter with no undefined stereocenters [2] [4]. The stereochemical integrity is maintained through the S-configuration at the C-2 position, which places the amino group in the characteristic L-amino acid orientation [8] [19]. This stereochemical arrangement is critical for the compound's utility in peptide synthesis applications where stereochemical control is essential [7] [15].
Conformational analysis studies indicate that the compound adopts specific three-dimensional arrangements due to the restricted rotation around certain bonds [6] [12]. The presence of the bulky benzothiophene side chain and the fluorenylmethoxycarbonyl protecting group influences the overall molecular conformation and creates specific spatial relationships between functional groups [6] [12].
The benzothiophene moiety constitutes a distinctive structural feature of this amino acid derivative, consisting of a fused benzene-thiophene ring system attached at the 3-position [19] [20]. The benzothiophene group exhibits aromatic character with delocalized electron density across the bicyclic system [19] [21]. This heterocyclic system contains a sulfur atom integrated into the five-membered thiophene ring, which is fused to a benzene ring [19] [20].
Structural analysis reveals that the benzothiophene side chain extends from the beta carbon of the alanine backbone through a methylene linker [19] [21]. The attachment occurs specifically at the 3-position of the benzothiophene ring, providing a defined regioisomeric arrangement [19] [20]. The electronic properties of the benzothiophene system contribute to the overall molecular characteristics, including enhanced conjugation and potential for intermolecular interactions [16] [25].
The benzothiophene moiety imparts significant hydrophobic character to the molecule while maintaining aromatic stabilization [16] [19]. The sulfur atom within the thiophene ring provides additional electronic density and potential coordination sites [19] [25]. Research has demonstrated that the benzothiophene group can participate in various non-covalent interactions, including pi-pi stacking and sulfur-containing interactions [6] [16].
The fluorenylmethoxycarbonyl protecting group represents a sophisticated molecular architecture designed for selective amino acid protection [11] [13]. The protecting group consists of a fluorene ring system connected through a methoxycarbonyl linker to the amino group of the alanine backbone [11] [13]. The fluorene moiety comprises two benzene rings fused to a central five-membered ring, creating a rigid planar structure [11] [13].
Geometric analysis reveals that the fluorenylmethoxycarbonyl group adopts a specific three-dimensional orientation relative to the amino acid backbone [11] [30]. The methoxycarbonyl linker provides rotational flexibility while maintaining the protective function of the fluorene system [11] [32]. The carbamate bond formed between the fluorenylmethoxycarbonyl group and the amino nitrogen exhibits characteristic bond lengths and angles consistent with standard carbamate chemistry [11] [13].
The fluorene component demonstrates strong ultraviolet absorption characteristics due to its extended aromatic system [11] [13]. This property enables convenient monitoring of reactions involving fluorenylmethoxycarbonyl-protected amino acids through spectroscopic methods [11] [22]. The protecting group's geometry allows for efficient base-catalyzed removal while maintaining stability under acidic conditions [11] [30].
Nuclear magnetic resonance spectroscopy provides detailed structural information for Fluorenylmethoxycarbonyl-L-3-Benzothienylalanine through characteristic chemical shift patterns and coupling constants [14] [26]. Proton nuclear magnetic resonance spectra typically exhibit signals spanning the 1-8 parts per million range, with distinct patterns for each structural component [14] [26]. The benzothiophene protons appear in the aromatic region between 7.0-8.0 parts per million, displaying characteristic multiplicities consistent with the substitution pattern [6] [26].
The fluorenylmethoxycarbonyl group contributes multiple aromatic signals in the 7.2-7.8 parts per million region, with the methylene protons of the fluorene-CH2-O linkage appearing as characteristic patterns around 4.2-4.5 parts per million [11] [14]. The alpha proton of the alanine backbone typically resonates around 4.3-4.6 parts per million, showing coupling to both the amino proton and the beta methylene protons [14] [26].
Coupling constant analysis reveals specific three-bond coupling patterns between the alpha and beta protons, providing stereochemical information [6] [26]. The benzothiophene methylene protons exhibit characteristic geminal coupling and coupling to the alpha proton [6] [26]. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the expected number of carbon signals consistent with the molecular structure, with aromatic carbons appearing in the 120-140 parts per million region [14] [29].
| Nuclear Magnetic Resonance Parameter | Value Range |
|---|---|
| Proton Chemical Shift Range | 1-8 ppm [14] [26] |
| Aromatic Proton Signals | 7.0-8.0 ppm [6] [26] |
| Alpha Proton Signal | 4.3-4.6 ppm [14] [26] |
| Fluorenylmethoxycarbonyl Methylene | 4.2-4.5 ppm [11] [14] |
| Carbon-13 Aromatic Region | 120-140 ppm [14] [29] |
Mass spectrometric analysis of Fluorenylmethoxycarbonyl-L-3-Benzothienylalanine reveals characteristic fragmentation patterns and molecular ion peaks [1] [22]. The exact molecular mass is determined to be 443.119141 atomic mass units, with the monoisotopic mass recorded as 443.119129 atomic mass units [2] [4]. Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 444 [22] [23].
Fragmentation studies demonstrate characteristic loss patterns including the elimination of the fluorenylmethoxycarbonyl group under collision-induced dissociation conditions [22] [23]. The base peak in tandem mass spectrometry often corresponds to the loss of formamide (45 atomic mass units) when sodium adducts are analyzed [23] [24]. Additional fragmentation pathways include the loss of carbon dioxide and the formation of fluorene-related fragments [22] [23].
The mass spectrometric behavior enables the development of specific multiple reaction monitoring transitions for quantitative analysis [22] [27]. Selected fragmentation pathways provide amino acid-specific detection capabilities, allowing for precise identification and quantification in complex matrices [22] [27]. The molecular ion stability varies with ionization conditions, with electrospray ionization providing optimal sensitivity for analytical applications [22] [23].
The fluorescence characteristics of Fluorenylmethoxycarbonyl-L-3-Benzothienylalanine arise primarily from the fluorenylmethoxycarbonyl protecting group, which contains the inherently fluorescent fluorene moiety [9] [11]. The compound exhibits maximum ultraviolet absorption around 266 nanometers, corresponding to the fluorene chromophore [11] [14]. Fluorescence emission typically occurs in the 310-320 nanometer range when excited at the absorption maximum [9] [11].
The benzothiophene component contributes additional photophysical properties to the overall fluorescence profile [9] [25]. Research on benzothiophene-containing compounds demonstrates emission characteristics that can extend into longer wavelength regions depending on the specific electronic environment [25] [28]. The combination of both fluorophores within a single molecule creates a complex photophysical system with potential for multiple emission pathways [9] [25].
Solvent effects significantly influence the fluorescence properties, with polar solvents typically causing shifts in both absorption and emission maxima [9] [25]. The fluorescence quantum yield varies with environmental conditions, including pH, temperature, and solvent polarity [9] [25]. These photophysical properties enable the compound's use in fluorescence-based detection and monitoring applications [9] [15].
The solubility characteristics of Fluorenylmethoxycarbonyl-L-3-Benzothienylalanine reflect the compound's amphiphilic nature, combining hydrophilic carboxylic acid functionality with extensive hydrophobic aromatic systems [1] . The compound demonstrates good solubility in organic solvents such as dimethyl sulfoxide, acetonitrile, and N,N-dimethylformamide [30]. Solubility in alcoholic solvents including methanol and ethanol is generally favorable due to hydrogen bonding capabilities [9] .
Aqueous solubility is limited due to the extensive aromatic character contributed by both the benzothiophene side chain and the fluorenylmethoxycarbonyl protecting group [1] . The carboxylic acid functionality provides some hydrophilic character, but this is insufficient to overcome the strong hydrophobic contributions from the aromatic systems [30]. pH-dependent solubility behavior is observed, with enhanced solubility under basic conditions where the carboxylic acid is deprotonated [30].
Temperature effects on solubility follow typical patterns for organic compounds, with increased solubility at elevated temperatures in most solvents [30]. The presence of the fluorenylmethoxycarbonyl group significantly reduces aqueous solubility compared to the unprotected amino acid [30]. Cosolvent systems may be required for applications requiring aqueous compatibility [30].
The ionization behavior of Fluorenylmethoxycarbonyl-L-3-Benzothienylalanine is governed by the carboxylic acid functionality, with the amino group being protected by the fluorenylmethoxycarbonyl group [1] . Computational predictions indicate a pKa value of 3.74 ± 0.10 for the carboxylic acid group [1] [4]. This value is consistent with typical carboxylic acid pKa values but may be influenced by the electronic effects of the nearby aromatic systems [1] .
The protected amino group does not participate in ionization under physiological pH conditions due to the carbamate protection [11] . This characteristic distinguishes the compound from free amino acids, which typically exhibit both acidic and basic ionization [11] . The absence of amino group ionization simplifies the pH-dependent behavior and reduces the number of ionizable sites to one [11] .
Ionization state affects molecular properties including solubility, complexation behavior, and reactivity [35]. At pH values above the pKa, the compound exists predominantly as the carboxylate anion, enhancing water solubility and changing the overall molecular charge distribution [35]. The ionization behavior influences intermolecular interactions and affects crystallization and aggregation tendencies [35].
| Ionization Parameter | Value |
|---|---|
| Carboxylic Acid pKa | 3.74 ± 0.10 [1] [4] |
| Protected Amino Group | No ionization under physiological pH [11] |
| Ionizable Groups | 1 (carboxylic acid only) [1] |
Thermal stability analysis of Fluorenylmethoxycarbonyl-L-3-Benzothienylalanine reveals characteristic decomposition patterns consistent with protected amino acid derivatives [1] [33]. The compound requires storage at 2-8°C under sealed, dry conditions to maintain stability [1] [5]. Predicted thermal properties include a boiling point of 690.8 ± 55.0°C and a flash point of 371.6 ± 31.5°C [1] [4].
Thermal decomposition studies on amino acid derivatives demonstrate that decomposition typically occurs through multiple pathways including decarboxylation, deamination, and side chain fragmentation [33] [35]. The fluorenylmethoxycarbonyl protecting group may undergo thermal elimination reactions at elevated temperatures, potentially forming dibenzofulvene and carbon dioxide [11] [33]. The benzothiophene moiety contributes to thermal stability through aromatic stabilization [16] [33].
Differential scanning calorimetry analysis would typically reveal endothermic decomposition events in the temperature range where molecular fragmentation occurs [33] [35]. The complex molecular structure suggests multiple thermal transition events corresponding to different decomposition pathways [33] [35]. Storage stability is enhanced at low temperatures where thermal motion is reduced and decomposition rates are minimized [1] [34].
Crystallographic analysis of Fluorenylmethoxycarbonyl-L-3-Benzothienylalanine provides detailed three-dimensional structural information including molecular packing arrangements and intermolecular interactions [18] [21]. The compound crystallizes as a white to off-white solid with specific lattice parameters determined by the molecular geometry and intermolecular forces [1] [21]. The predicted density is 1.356 ± 0.06 g/cm³, indicating efficient molecular packing [1] [4].
Structural complexity analysis reveals a complexity score of 665, reflecting the intricate molecular architecture [4] [18]. The molecule contains 32 heavy atoms with 7 rotatable bonds, indicating conformational flexibility in certain regions while maintaining rigidity in the aromatic components [4] [18]. The heavy atom count distribution includes carbon, nitrogen, oxygen, and sulfur atoms in the ratio defined by the molecular formula [4] [18].
Intermolecular interactions in the crystal lattice likely include hydrogen bonding involving the carboxylic acid group, pi-pi stacking between aromatic systems, and sulfur-containing interactions from the benzothiophene moiety [18] [21]. The topological polar surface area of 103.87 Ų indicates the extent of polar surface available for intermolecular interactions [4] [18]. Crystal packing efficiency is influenced by the molecular shape and the distribution of hydrophobic and hydrophilic regions [18] [21].
| Crystallographic Parameter | Value |
|---|---|
| Predicted Density | 1.356 ± 0.06 g/cm³ [1] [4] |
| Heavy Atom Count | 32 [4] [18] |
| Complexity Score | 665 [4] [18] |
| Rotatable Bond Count | 7 [4] [18] |
| Topological Polar Surface Area | 103.87 Ų [4] [18] |
| Hydrogen Bond Donors | 2 [4] [18] |
| Hydrogen Bond Acceptors | 4 [4] [18] |
The synthesis of Fluorenylmethoxycarbonyl-L-3-Benzothienylalanine relies on well-established methodologies that have been adapted and optimized for this specific non-proteinogenic amino acid. Traditional synthetic approaches provide the foundational framework upon which more sophisticated enantioselective methods are built [1] [2].
The Hell-Volhard-Zelinskii reaction represents one of the earliest methods for amino acid synthesis, involving alpha-bromination of carboxylic acids followed by nucleophilic substitution with ammonia. While this approach yields racemic products requiring subsequent resolution, it remains valuable for preparative work where stereochemical considerations are secondary [1]. The reaction proceeds through formation of an alpha-bromo carboxylic acid intermediate, which undergoes substitution to yield the desired amino acid framework.
The Strecker synthesis has gained considerable prominence due to its operational simplicity and broad substrate scope. This methodology involves the condensation of aldehydes with ammonia and hydrogen cyanide to form alpha-amino nitriles, which are subsequently hydrolyzed to yield amino acids [1] [3]. For Fmoc-L-3-Benzothienylalanine, the corresponding benzothienyl aldehyde serves as the starting material. Modern variants employ safer reagent combinations, such as potassium cyanide and ammonium chloride, to minimize exposure to hydrogen cyanide gas [1].
The amidomalonate synthesis provides an alternative route that extends the well-known malonic ester synthesis to amino acid preparation. This method involves alkylation of diethyl acetamidomalonate with appropriate benzothienyl halides, followed by hydrolysis and decarboxylation to yield the target amino acid [2] [4]. The approach offers excellent scalability and typically achieves yields in the range of 65-90%, making it particularly attractive for preparative applications.
Reductive amination of alpha-keto acids represents a direct conversion strategy that has found application in amino acid synthesis. The method involves treatment of the corresponding alpha-keto acid with ammonia in the presence of reducing agents such as sodium borohydride. While operationally straightforward, this approach is limited by the availability of suitable alpha-keto acid precursors [2].
| Synthetic Method | Starting Materials | Key Intermediates | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hell-Volhard-Zelinskii | Carboxylic acid + Br₂ + PBr₃ | α-Bromo carboxylic acid | 60-80 | Simple procedure, readily available starting materials | Harsh conditions, racemic products |
| Strecker Synthesis | Aldehyde + NH₃ + HCN | α-Amino nitrile | 70-85 | Mild conditions, versatile | Toxic reagents (HCN) |
| Amidomalonate Synthesis | Diethyl acetamidomalonate + alkyl halide | Alkylated amidomalonate | 65-90 | High yields, scalable | Requires resolution step |
| Reductive Amination | α-Keto acid + NH₃ + reducing agent | Imine intermediate | 70-90 | Direct conversion from keto acids | Limited substrate scope |
The preparation of enantiomerically pure Fmoc-L-3-Benzothienylalanine requires sophisticated asymmetric methodologies that can deliver the desired L-configuration with high stereochemical fidelity. Modern enantioselective synthesis strategies have evolved to address the limitations of conventional routes that produce racemic mixtures requiring subsequent resolution [5] [6].
Diastereoselective alkylation of glycine equivalents represents a cornerstone methodology in asymmetric amino acid synthesis. This approach leverages chiral auxiliaries to induce facial selectivity during the key carbon-carbon bond forming step [7] [8]. The methodology typically involves formation of an enolate from a chiral glycine equivalent, followed by electrophilic substitution with an appropriate benzothienyl halide.
The success of this approach hinges on the conformational preference of the chiral auxiliary, which creates a distinct steric environment around the enolate center. For Fmoc-L-3-Benzothienylalanine synthesis, the alkylation typically proceeds with high diastereoselectivity (>90% diastereomeric excess) when appropriate reaction conditions are employed [7]. The reaction is generally conducted at low temperatures (-78°C to -40°C) to maximize stereochemical control.
Optimization studies have revealed that the choice of base, solvent system, and electrophile significantly impacts both yield and stereoselectivity. Lithium bis(trimethylsilyl)amide has emerged as the preferred base for enolate generation, while tetrahydrofuran-hexamethylphosphoramide solvent mixtures provide optimal reactivity and selectivity [7]. The use of coordinating additives such as lithium chloride can further enhance the diastereoselectivity by influencing the aggregation state of the lithium enolate.
Recent advances have focused on developing recyclable chiral auxiliaries that can be recovered and reused without loss of stereochemical integrity. This development is particularly important for large-scale applications where auxiliary recovery significantly impacts the overall economics of the process [5].
Schöllkopf Bis-lactim Ether Method: The Schöllkopf methodology represents one of the most reliable and widely applicable approaches for asymmetric amino acid synthesis [9] [10] [11]. This method employs (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine as the chiral auxiliary, which undergoes diastereoselective alkylation with benzothienyl electrophiles to yield the desired amino acid precursor [12] [13].
The mechanism involves lithiation of the bis-lactim ether followed by alkylation with the appropriate benzothienyl halide. The stereochemical outcome is controlled by the steric hindrance provided by the isopropyl substituent, which effectively shields one face of the enolate from electrophilic attack [11]. Subsequent hydrolysis under acidic conditions cleaves the auxiliary and liberates the free amino acid, which can then be protected with the Fmoc group.
Evans Oxazolidinone Approach: The Evans auxiliary system, based on 4-benzyl-2-oxazolidinone, has been successfully applied to the synthesis of various amino acids, including benzothienyl derivatives [14]. This methodology involves formation of an N-acyl oxazolidinone followed by enolate alkylation with appropriate electrophiles.
The oxazolidinone auxiliary provides excellent stereochemical control through a well-defined chelated transition state. The reaction typically proceeds through coordination of the enolate lithium to both the carbonyl oxygen and the oxazolidinone nitrogen, creating a rigid six-membered chelate ring that directs the approach of electrophiles [14]. For benzothienyl substrates, this methodology has achieved enantiomeric excesses exceeding 90%.
Pseudoephedrine Auxiliary: Recent developments have highlighted the use of pseudoephedrine derivatives as highly effective chiral auxiliaries for amino acid synthesis [15]. This approach offers several advantages, including high stereoselectivity, excellent auxiliary recovery, and the absence of regulatory restrictions that affect pseudoephedrine itself.
The pseudoephedrine methodology has proven particularly effective for quaternary center formation, making it well-suited for the synthesis of alpha,alpha-disubstituted amino acids. For Fmoc-L-3-Benzothienylalanine, the method provides excellent yields (typically 75-85%) with outstanding enantiomeric excess (>95%) [15].
| Method | Chiral Auxiliary/Catalyst | Typical ee (%) | Substrate Scope | Scalability |
|---|---|---|---|---|
| Schöllkopf Bis-lactim Ether | (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine | >95 | Broad alkyl halides | Excellent |
| Evans Oxazolidinone | 4-Benzyl-2-oxazolidinone | 90-99 | Moderate | Good |
| Pseudoephedrine Auxiliary | (1S,2S)-Pseudoephedrine | 95-99 | Broad | Good |
| Nickel(II) Complex | Ni(II)-Schiff base complexes | 90-99 | Very broad | Excellent |
The successful synthesis of Fmoc-L-3-Benzothienylalanine requires careful consideration of protection strategies to prevent unwanted side reactions during the synthetic sequence. The Fluorenylmethoxycarbonyl group serves as a temporary protecting group for the amino functionality, providing stability during subsequent transformations while remaining readily removable under mild basic conditions [16] [17].
The installation of the Fmoc protecting group can be accomplished through several complementary methodologies, each offering distinct advantages depending on the specific synthetic context and substrate requirements [16] [18].
Fmoc-Cl Method: Fluorenylmethoxycarbonyl chloride represents the most commonly employed reagent for Fmoc protection. The reaction typically proceeds under mild basic conditions using sodium carbonate or sodium bicarbonate as the base in aqueous-organic solvent systems [16] [18]. For L-3-Benzothienylalanine, the protection is generally conducted at room temperature to 60°C with reaction times ranging from 1-4 hours.
The method offers excellent yields (85-95%) and broad functional group tolerance. However, the generation of hydrogen chloride as a byproduct necessitates careful pH control to prevent substrate decomposition or epimerization [18]. The reaction is moisture-sensitive, requiring anhydrous conditions or immediate quenching of the acid chloride functionality.
Optimization studies have revealed that the choice of solvent system significantly impacts both reaction rate and yield. Biphasic water-dichloromethane systems with phase-transfer catalysis have proven particularly effective for large-scale applications [18]. The use of excess base ensures complete neutralization of the generated hydrogen chloride while preventing racemization of the amino acid substrate.
Fmoc-OSu Method: 9-Fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester provides an alternative approach that generates more easily handled byproducts [16] [19]. This activated ester reacts readily with amino groups under mild basic conditions, typically employing sodium bicarbonate or diisopropylethylamine as the base.
The Fmoc-OSu method offers several advantages over the acid chloride approach, including higher yields (90-98%), reduced sensitivity to moisture, and the elimination of hydrogen chloride byproduct formation [19]. The reaction typically proceeds at room temperature with reaction times of 2-6 hours, making it particularly suitable for sensitive substrates that might undergo decomposition under more forcing conditions.
The methodology has found particular application in automated peptide synthesis where consistent and reliable Fmoc protection is essential. The higher cost of the Fmoc-OSu reagent is often offset by improved yields and reduced purification requirements [19].
Alternative Fmoc Reagents: Several alternative Fmoc installation methods have been developed to address specific synthetic challenges [20] [21]. Fmoc azide provides an option that generates nitrogen gas as the only byproduct, eliminating acid formation entirely. However, the potential explosive nature of organic azides requires careful handling protocols.
Fmoc anhydride offers advantages for anhydrous reaction conditions but typically requires longer reaction times (4-12 hours) and may show reduced reactivity compared to the acid chloride [21]. Fmoc-phthalimide derivatives have shown promise for particularly sensitive substrates, though their limited commercial availability restricts widespread adoption.
Recent developments have focused on flow chemistry approaches that enable continuous Fmoc installation with improved safety profiles and enhanced process control. These methods are particularly attractive for large-scale manufacturing applications where consistent product quality and worker safety are paramount concerns [20].
| Reagent | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Fmoc-Cl | Base (Na₂CO₃, NaHCO₃), aqueous/organic | 85-95 | Fast reaction, commercial availability | HCl byproduct, moisture sensitive |
| Fmoc-OSu | Base (NaHCO₃, DIPEA), organic solvent | 90-98 | High yields, mild conditions | More expensive |
| Fmoc-N₃ | NaHCO₃, aqueous dioxane | 75-90 | No HCl byproduct | Potentially explosive |
The development of effective orthogonal protection strategies is crucial for the successful synthesis of complex amino acid derivatives such as Fmoc-L-3-Benzothienylalanine [22] [23] [24]. Orthogonal protection refers to the use of protecting groups that can be selectively removed under different conditions without affecting other protected functionalities present in the molecule [25] [26].
Fmoc/tBu System: The combination of Fluorenylmethoxycarbonyl and tert-butyl protecting groups represents the most widely employed orthogonal system in amino acid and peptide chemistry [22] [24]. The Fmoc group is removed under basic conditions (typically 20% piperidine in dimethylformamide), while tert-butyl esters and ethers are cleaved under acidic conditions (trifluoroacetic acid) [22].
This orthogonality enables complex synthetic sequences where multiple functional groups require protection. For Fmoc-L-3-Benzothienylalanine, the carboxyl group can be protected as a tert-butyl ester during synthetic manipulations, with both protecting groups being removed under their respective cleavage conditions without mutual interference [24].
The Fmoc/tBu system has proven particularly valuable in solid-phase peptide synthesis applications where Fmoc-L-3-Benzothienylalanine serves as a building block. The orthogonality ensures that peptide chain elongation can proceed without premature deprotection of side chain functionalities [22] [27].
Alternative Orthogonal Combinations: Several alternative orthogonal protection systems have been developed to address specific synthetic challenges [23] [28]. The Alloc/Allyl system employs allyloxycarbonyl protection that can be removed under palladium-catalyzed conditions, providing orthogonality to both acid and base labile groups [28].
Benzyloxycarbonyl (Cbz) protection offers orthogonality through hydrogenolytic cleavage, making it compatible with both Fmoc and tBu systems. This three-way orthogonality enables complex synthetic sequences where multiple different deprotection events are required [23] [22].
The selection of appropriate orthogonal protection systems depends on the specific functional groups present in the target molecule and the planned synthetic sequence. For Fmoc-L-3-Benzothienylalanine, the thiophene ring generally shows good stability under the conditions used for standard orthogonal deprotection, though careful optimization may be required for sensitive derivatives [28].
Recent advances have focused on developing photolabile protecting groups that provide temporal control over deprotection events. These systems offer unique orthogonality through wavelength-selective activation, though their application to amino acid synthesis remains limited due to potential side reactions with aromatic systems such as the benzothiophene ring [29].
The purification and characterization of Fmoc-L-3-Benzothienylalanine requires sophisticated analytical methodologies that can assess both chemical purity and stereochemical integrity. Modern analytical techniques provide comprehensive characterization capabilities that are essential for both research applications and quality control in manufacturing [30] [31].
High Performance Liquid Chromatography (HPLC) serves as the primary method for purity assessment and quantitative analysis of Fmoc-L-3-Benzothienylalanine [32] [33]. The method typically employs reversed-phase chromatography with C18 stationary phases and acetonitrile-water mobile phases containing trifluoroacetic acid as a modifier. The Fmoc chromophore provides excellent detectability at 254 nm, enabling sensitive quantification down to picomolar levels [32].
Chiral HPLC analysis is essential for determining enantiomeric purity of the synthesized amino acid. Various chiral stationary phases have been employed, including Chiralpak-IA columns with hexane-isopropanol mobile phases containing trifluoroacetic acid [34]. These methods typically achieve baseline resolution of the L and D enantiomers with analysis times of 15-45 minutes [34].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment [35] [36]. ¹H NMR analysis in deuterated solvents enables identification of all proton environments and assessment of structural integrity. The benzothiophene ring system exhibits characteristic aromatic resonances that serve as diagnostic markers for successful synthesis [35].
Mass spectrometry offers highly sensitive molecular weight confirmation and structural elucidation capabilities [31] [37]. Electrospray ionization mass spectrometry (ESI-MS) provides molecular ion confirmation with minimal sample preparation requirements. Tandem mass spectrometry (MS/MS) enables fragmentation analysis that can confirm the connectivity of the benzothiophene substituent [31].
Amino acid analysis (AAA) represents the classical approach for quantitative determination of amino acid content [38] [39]. Modern variants employ LC-MS detection systems that provide enhanced sensitivity and specificity compared to traditional ninhydrin-based methods. The method requires complete hydrolysis of protected amino acids followed by derivatization for detection [39].
| Analytical Method | Detection Type | Sensitivity | Analysis Time | Applications |
|---|---|---|---|---|
| HPLC | UV/Fluorescence | pmol-nmol | 10-30 min | Purity, quantification |
| ¹H NMR | Chemical shift analysis | μmol-mmol | 5-15 min | Structure confirmation |
| ESI-MS | Mass-to-charge ratio | fmol-pmol | 2-5 min | Molecular weight, purity |
| Chiral HPLC | UV/Fluorescence | pmol-nmol | 15-45 min | Enantiomeric excess |
| LC-MS/MS | Multiple reaction monitoring | fmol-pmol | 5-15 min | Trace analysis |
Capillary electrophoresis (CE) provides an alternative separation mechanism that can be particularly effective for charged amino acid derivatives [40] [41]. CE-MS combinations offer enhanced separation efficiency and mass spectral confirmation in a single analytical run. The method is particularly valuable for enantiomer separation when chiral selectors are employed in the separation buffer [40].
Recent developments in 19F NMR have enabled direct analysis of fluorinated derivatives without prior separation [36]. This approach shows particular promise for complex mixtures where conventional chromatographic separation may be challenging. The method requires incorporation of fluorinated labeling reagents but offers excellent selectivity and quantification capabilities [36].
Ion exchange chromatography remains important for amino acid composition analysis, particularly when combined with post-column derivatization detection systems [38]. The method provides excellent resolution of closely related amino acids and can achieve quantification accuracies better than 5% for pure compounds [42].
The transition from laboratory-scale synthesis to industrial production of Fmoc-L-3-Benzothienylalanine presents numerous technical and economic challenges that must be systematically addressed [43] [44] [45]. Scale-up considerations encompass reaction engineering, safety protocols, environmental impact, and economic viability [46] [47].
Reagent Handling and Safety: Large-scale synthesis requires careful evaluation of reagent toxicity and implementation of appropriate safety protocols [46] [48]. The use of hydrogen cyanide in Strecker synthesis necessitates sophisticated containment systems and emergency response procedures. Alternative reagent systems, such as trimethylsilyl cyanide or potassium cyanide with careful pH control, provide safer alternatives for industrial implementation [46].
Solvent-intensive processes, particularly those employed in solid-phase peptide synthesis, present significant challenges for scale-up due to the enormous volumes required and associated waste disposal costs [46]. The development of flow chemistry approaches and continuous processing methodologies offers promising solutions for reducing solvent consumption and improving process efficiency [46].
Heat Transfer and Mass Transfer: Efficient heat and mass transfer becomes increasingly challenging as reactor volumes increase [48] [45]. Fmoc protection reactions are typically exothermic, requiring careful temperature control to prevent decomposition or epimerization of sensitive amino acid substrates [45]. The implementation of advanced reactor designs with enhanced mixing and heat transfer capabilities is essential for maintaining product quality at scale.
Process Analytical Technology (PAT) has emerged as a critical tool for real-time monitoring and control of large-scale amino acid synthesis [49] [48]. Near-infrared spectroscopy, HPLC monitoring, and mass spectrometry can provide continuous feedback on reaction progress and product quality, enabling adaptive process control that maintains consistent output quality [49].
Economic Factors: The economics of large-scale Fmoc-L-3-Benzothienylalanine production are dominated by raw material costs, catalyst recovery, and waste disposal expenses [47] [50]. Chiral auxiliary recovery is particularly critical for enantioselective syntheses, as the cost of auxiliary replacement can quickly become prohibitive [48].
The development of recyclable catalytic systems and continuous processing methodologies offers significant potential for cost reduction [47]. Biocatalytic approaches, while still in development, may provide more economical and environmentally sustainable routes for large-scale amino acid production [50] [51].
Environmental Impact and Sustainability: Modern scale-up efforts increasingly focus on developing environmentally sustainable processes that minimize waste generation and energy consumption [52] [46]. The replacement of hazardous solvents with water-based or solvent-free methodologies represents a key development area [46].
Green chemistry principles are being systematically applied to amino acid synthesis, with particular emphasis on atom economy, renewable feedstocks, and catalytic rather than stoichiometric processes [47] [52]. The development of aqueous-based synthesis methodologies using enzymatic catalysis shows particular promise for replacing traditional solvent-intensive approaches [46].
| Challenge Category | Specific Challenge | Modern Approach | Impact on Cost | Implementation Status |
|---|---|---|---|---|
| Reagent Handling | Hazardous reagents (HCN, toxic solvents) | Flow chemistry, continuous processing | Moderate reduction | Widely adopted |
| Reaction Control | Heat dissipation, mixing efficiency | Process analytical technology (PAT) | Significant reduction | Industry standard |
| Purification | Large-scale chromatography | Continuous chromatography, simulated moving bed | Major reduction | Emerging technology |
| Environmental Impact | Solvent waste, emission control | Solvent-free methods, aqueous processing | Variable, often cost-neutral | Increasing adoption |
Quality Control and Regulatory Compliance: Large-scale production requires implementation of comprehensive quality control systems that ensure consistent product quality and regulatory compliance [48] [53]. Good Manufacturing Practices (GMP) protocols must be established for pharmaceutical applications, including validated analytical methods, batch records, and stability testing programs [53].
The development of continuous manufacturing approaches offers significant advantages for quality control, as steady-state operation typically provides more consistent product quality than traditional batch processing [49] [48]. However, regulatory frameworks for continuous manufacturing are still evolving, requiring careful coordination with regulatory agencies during process development [48].
Technology Transfer: Successful scale-up requires effective technology transfer from research and development to manufacturing organizations [43] [48]. This process involves not only technical transfer but also training of manufacturing personnel and establishment of appropriate process control systems [48].
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